coenzyme alpha-F420-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Coenzyme alpha-F420-3 is the amide obtained by formal condensation of the carboxylic acid group of F420-0 with the amino group of L-gamma-glutamyl-L-gamma-glutamyl-L-glutamic acid. It has a role as a coenzyme. It is a member of pyrimidoquinolines and a ribitol phosphate. It derives from a 7,8-didemethyl-8-hydroxy-5-deazariboflavin. It is a conjugate acid of a this compound(5-).
Scientific Research Applications
Redox Cofactor in Biochemical Processes
Coenzyme F420, a specialized redox cofactor with a highly negative redox potential, plays a crucial role in various biochemical processes. These include methanogenesis, degradation of xenobiotics, and biosynthesis of antibiotics. It's particularly significant in methanogenic archaea and actinobacteria, although its role in Gram-negative bacteria like Paraburkholderia rhizoxinica is less understood. Genome sequencing has shown F420 biosynthetic genes in such bacteria, indicating its active pathway and production of F420 derivatives, which could have wider implications in nature (Braga et al., 2019).
Involvement in Drug Activation and Disease Resistance
F420 is significant in Mycobacterium tuberculosis (Mtb) for activating PA-824, an antituberculosis drug. The enzyme Rv1155 in Mtb, previously thought to bind flavin mononucleotide, actually binds coenzyme F420. This finding aids in understanding the role of F420 in Mtb's redox metabolism and its potential implications in disease resistance and drug efficacy (Mashalidis et al., 2015).
Biocatalysis and Bioremediation
F420's increasing discovery in diverse organisms and biochemical contexts has made it a potential tool in biocatalysis and bioremediation. Advances in understanding its structure, biosynthesis, and enzymology are paving the way for its application in these fields. The development of tools for its production and utilization forecasts a rise in research activity in this area (Taylor et al., 2013).
Role in Methanogenic Metabolism
F420 acts as a central electron carrier in methanogenic metabolism. It is reduced by F420-dependent hydrogenase, and its ratios of reduced and oxidized forms equilibrate with gas-phase hydrogen partial pressures, making it a useful probe for assessing in situ hydrogen concentrations in H2-metabolizing methanogens (de Poorter et al., 2005).
Implications in Tuberculosis Treatment
Coenzyme F420 is implicated in redox processes related to non-replicating persistence in Mycobacterium tuberculosis. Its involvement in the activation of PA-824, an anti-tuberculosis prodrug, highlights its potential role in developing therapies against both replicating and persistent bacterial strains (Bashiri et al., 2008).
Properties
CAS No. |
106324-58-7 |
---|---|
Molecular Formula |
C34H43N6O21P |
Molecular Weight |
902.713 |
IUPAC Name |
(2S)-2-[[(4S)-4-carboxy-4-[[(4S)-4-carboxy-4-[[(2S)-2-[hydroxy-[(2R,3S,4S)-2,3,4-trihydroxy-5-(2,4,8-trioxo-1H-pyrimido[4,5-b]quinolin-10-yl)pentoxy]phosphoryl]oxypropanoyl]amino]butanoyl]amino]butanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C34H43N6O21P/c1-14(29(49)37-20(33(55)56)5-8-25(45)35-18(31(51)52)4-7-24(44)36-19(32(53)54)6-9-26(46)47)61-62(58,59)60-13-23(43)27(48)22(42)12-40-21-11-16(41)3-2-15(21)10-17-28(40)38-34(57)39-30(17)50/h2-3,10-11,14,18-20,22-23,27,42-43,48H,4-9,12-13H2,1H3,(H,35,45)(H,36,44)(H,37,49)(H,46,47)(H,51,52)(H,53,54)(H,55,56)(H,58,59)(H2,38,39,50,57)/t14-,18-,19-,20-,22-,23+,27-/m0/s1 |
InChI Key |
LALSYVIZWOHSSQ-LROHGRLLSA-N |
SMILES |
CC(C(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)OP(=O)(O)OCC(C(C(CN1C2=CC(=O)C=CC2=CC3=C1NC(=O)NC3=O)O)O)O |
Synonyms |
gamma-monoglutamyl-coenzyme F420 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.